molecular formula C10H12BrNO3 B1607847 1-(4-Bromobutoxy)-4-nitrobenzene CAS No. 55502-03-9

1-(4-Bromobutoxy)-4-nitrobenzene

Cat. No.: B1607847
CAS No.: 55502-03-9
M. Wt: 274.11 g/mol
InChI Key: DBRBCFJUEVSKGZ-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobutoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobutoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c11-7-1-2-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRBCFJUEVSKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366310
Record name 1-(4-bromobutoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-03-9
Record name 1-(4-bromobutoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Nitrophenoxybutyl bromide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Linker Architectures in Medicinal Chemistry

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-Nitrophenoxybutyl bromide (IUPAC: 1-(4-bromobutoxy)-4-nitrobenzene) represents a critical class of heterobifunctional building blocks. Its utility lies in the orthogonal reactivity of its two termini: the electrophilic alkyl bromide and the reducible nitro group. This duality makes it an indispensable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), liquid crystals, and functionalized pharmaceutical intermediates.

Structural Specifications
ParameterSpecification
Common Name 4-Nitrophenoxybutyl bromide
IUPAC Name 1-(4-bromobutoxy)-4-nitrobenzene
CAS Number 55502-03-9
Molecular Formula

Molecular Weight 274.11 g/mol
Melting Point 37–40 °C (Crystalline Solid)
Appearance Beige to light brown adhering chunks
SMILES C1=CC(=CC=C1[O-])OCCCCBr
Solubility Soluble in DCM, Acetone, DMF; Insoluble in Water

Synthetic Architecture & Mechanistic Logic

The synthesis of 4-nitrophenoxybutyl bromide is a classic application of the Williamson Ether Synthesis , yet it presents a specific stoichiometric challenge often overlooked in standard protocols: the formation of the symmetric bis-ether byproduct.

The Stoichiometric Imperative

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-nitrophenol) on 1,4-dibromobutane.

  • Target Pathway: Mono-alkylation to yield 4-nitrophenoxybutyl bromide.

  • Parasitic Pathway: The product competes with the starting dibromide for the phenoxide, leading to 1,4-bis(4-nitrophenoxy)butane (dimerization).

Expert Insight: To suppress the parasitic pathway, 1,4-dibromobutane must be used in significant molar excess (3.0 – 5.0 equivalents) . This statistical bias ensures that the phenoxide encounters the di-bromide species far more frequently than the mono-brominated product.

Reaction Mechanism Visualization

The following diagram illustrates the kinetic competition and the required pathway control.

SynthesisMechanism Phenol 4-Nitrophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product 4-Nitrophenoxybutyl bromide (Target) Phenoxide->Product SN2 Attack (Major Path) Byproduct Bis-ether Dimer (Impurity) Phenoxide->Byproduct Dibromide 1,4-Dibromobutane (Excess: 4.0 eq) Dibromide->Product Electrophile Product->Byproduct 2nd SN2 Attack (If Dibromide Low)

Figure 1: Mechanistic pathway highlighting the necessity of excess dibromide to prevent dimerization.

Validated Experimental Protocol

This protocol is designed for high-purity isolation, prioritizing the removal of the excess alkyl halide used to drive the reaction equilibrium.

Reagents & Setup
  • Substrate: 4-Nitrophenol (13.9 g, 100 mmol)

  • Reagent: 1,4-Dibromobutane (86.4 g, 400 mmol) [Critical: 4 equiv]

  • Base: Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol)
    
  • Solvent: Acetone (Reagent Grade, 250 mL) or Acetonitrile.

  • Catalyst: 18-Crown-6 (Optional, 0.5 mol%) to accelerate phase transfer.

Step-by-Step Methodology
  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophenol and

    
     in acetone. Stir at room temperature for 30 minutes. Observation: The yellow color intensifies as the phenoxide forms.
    
  • Addition: Add 1,4-dibromobutane in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 12–16 hours.
    
    • Self-Validation: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) and excess dibromide (
      
      
      ) will be visible.
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ) via a sintered glass funnel. Wash the cake with cold acetone.
  • Concentration: Remove the solvent under reduced pressure (Rotavap). You will be left with an oil containing the product and excess dibromide.

  • Purification (The Critical Step):

    • Method A (Distillation): Distill off the excess 1,4-dibromobutane under high vacuum (

      
      ). The dibromide boils at lower temperatures than the nitro product.
      
    • Method B (Precipitation): If distillation is unavailable, dissolve the residue in a minimum amount of hot ethanol and cool to

      
      . The 4-nitrophenoxybutyl bromide (MP 
      
      
      
      ) will crystallize, while the liquid dibromide remains in the mother liquor.
  • Final Yield: Expect 85–92% yield of a beige solid.

Applications in Medicinal Chemistry: The Linker Strategy

4-Nitrophenoxybutyl bromide is primarily utilized as a "masked" aniline linker. The alkyl bromide allows attachment to a core scaffold, while the nitro group serves as a dormant amine.

PROTAC Linker Design

In Proteolysis Targeting Chimera (PROTAC) development, chain length affects degradation efficiency. The 4-carbon butyl chain provides a specific spatial separation (approx. 5–6 Å).

  • Alkylation: The bromide reacts with a phenol or amine on the "Warhead" (ligand for the target protein).

  • Reduction: The nitro group is reduced (

    
     or 
    
    
    
    ) to an aniline.
  • E3 Ligase Attachment: The resulting aniline is coupled to an E3 ligase ligand (e.g., Pomalidomide derivatives).

Application Logic Flow

ApplicationWorkflow Start 4-Nitrophenoxybutyl bromide Step1 Step 1: Nucleophilic Substitution (Attachment to Drug Scaffold) Start->Step1 + Drug-OH / Drug-NH2 Intermediate Nitro-Functionalized Intermediate Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd) Intermediate->Step2 Amine Aniline Linker Ready for Coupling Step2->Amine Final PROTAC / Bioconjugate Amine->Final + E3 Ligase Ligand

Figure 2: Strategic workflow for utilizing 4-nitrophenoxybutyl bromide in heterobifunctional drug design.

Safety & Handling

  • Hazards: The compound is an alkylating agent (potential carcinogen/mutagen). The nitro group poses potential explosion risks if heated under confinement without solvent.

  • Storage: Store at

    
    . Light sensitive (store in amber vials).
    
  • Disposal: All aqueous waste from the reaction (containing bromides and nitro-aromatics) must be segregated into halogenated organic waste streams.

References

  • Thermo Scientific Chemicals. (2025). 1-(4-bromobutoxy)-4-nitrobenzene, 85%. Fisher Scientific.[1]

  • PubChem. (2025).[2] 1-(4-Bromobutoxy)-4-nitrobenzene (Compound). National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • ChemicalBook. (2025). 1-(4-Bromobutoxy)-4-nitrobenzene Properties and CAS 55502-03-9.

Sources

Technical Guide: Solubility Profile & Handling of 1-(4-Bromobutoxy)-4-nitrobenzene

[1]

Executive Summary

This guide provides an in-depth technical analysis of the solubility characteristics of 1-(4-Bromobutoxy)-4-nitrobenzene , a critical intermediate used in the synthesis of liquid crystals and pharmaceutical precursors.[1]

Critical Warning: Do not confuse this compound with 1-Bromo-4-nitrobenzene (CAS 586-78-7).[1] The target molecule contains a butoxy spacer, significantly lowering its melting point to 37–40°C compared to the high-melting analog.[1] This low melting point dictates that solubility protocols must account for "oiling out" phenomena and often require sub-ambient thermal control.[1]

Part 1: Physicochemical Profile & Structure-Property Relationships (SPR)[1]

To predict and manipulate solubility, we must first deconstruct the molecular architecture.[1]

Molecular Deconstruction

The molecule consists of three distinct functional domains that compete for solvation:

DomainChemical NatureSolvation Preference
Nitro Group (

)
Strong Dipole, Electron WithdrawingPolar Aprotic solvents (DMSO, DMF, Acetone).[1]
Ether Linkage (

)
H-Bond Acceptor, Moderately PolarAlcohols, Ethers (THF), Chlorinated solvents.[1]
Bromobutyl Chain (

)
Lipophilic/HydrophobicNon-polar/Low-polarity solvents (Hexanes, DCM).[1]
Physical Constants (Critical for Handling)
  • CAS: 55502-03-9[1][2][3]

  • Molecular Weight: 274.11 g/mol [1][2]

  • Melting Point (MP): 37°C – 40°C (Note: Solid at cool RT, liquid at elevated RT).

  • Boiling Point: 165°C – 170°C (at 0.5 mmHg).[1][2]

Implication: The proximity of the melting point to ambient temperature means that in many "solubility" scenarios, the compound may exist as a supercooled liquid (oil) rather than a crystalline solid.[1]

Part 2: Solubility Landscape

The following classification is derived from standard synthetic workups (Williamson ether synthesis) and thermodynamic principles of solvation for nitro-alkoxy aromatics.

Operational Solubility Matrix
Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction from aqueous layers.[1]
Polar Aprotic Acetone, THF, Ethyl AcetateGood to Excellent Suitable for reactions.[1] Acetone is often used in the synthesis but is poor for crystallization due to high solubility.[1]
Alcohols Ethanol, MethanolTemperature Dependent Best for Purification. Soluble at boiling; sparingly soluble at <0°C.
Alkanes Hexane, HeptaneLow / Borderline Risk of "oiling out" (phase separation) rather than crystallization due to low MP.[1]
Aqueous Water, BrineInsoluble Used as the anti-solvent in workups to precipitate the product or remove inorganic salts.[1]
The "Oiling Out" Phenomenon

Because the MP (37-40°C) is lower than the boiling point of common recrystallization solvents (Ethanol: 78°C), the compound will likely separate as a liquid oil droplets before crystallizing as the solution cools.

Mitigation Strategy:

  • Use a seed crystal at 30°C.

  • Slow cooling with vigorous stirring.

  • Use a binary solvent system (e.g., Ethanol/Water) to force precipitation at lower temperatures.[1]

Part 3: Visualization of Solvation & Workup

Diagram: Solubility-Driven Purification Workflow

This workflow illustrates the standard isolation path utilizing the solubility differentials described above.

PurificationWorkflowStartCrude Reaction Mixture(Acetone/K2CO3)Step1Evaporate Volatiles(Remove Acetone)Start->Step1Step2Partition: DCM / WaterStep1->Step2LayerSepPhase SeparationStep2->LayerSepOrgLayerOrganic Layer (DCM)Contains Target ProductLayerSep->OrgLayerSolubleAqLayerAqueous Layer(Salts/Phenol)LayerSep->AqLayerInsolubleStep3Dry (MgSO4) & Conc.OrgLayer->Step3CrudeSolidCrude Solid/Oil(MP ~35-38°C)Step3->CrudeSolidRecrystRecrystallizationSolvent: Ethanol (95%)CrudeSolid->RecrystCoolingCool to 0°C(Prevent Oiling Out)Recryst->CoolingCritical StepFinalPure Crystals(MP 37-40°C)Cooling->Final

Caption: Figure 1. Standard purification workflow leveraging the differential solubility of 1-(4-Bromobutoxy)-4-nitrobenzene in DCM vs. Water and its temperature-dependent behavior in Ethanol.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for your specific solvent batch.[1]

  • Preparation: Weigh 100 mg of 1-(4-Bromobutoxy)-4-nitrobenzene into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[1]

    • Insoluble: Visible solid or distinct oil droplets at bottom.[1]

  • Calculation:

    
    
    
Protocol B: Low-Temperature Recrystallization (Ethanol)

Designed to handle the low melting point.

  • Dissolution: Dissolve 5.0 g of crude material in minimum boiling Ethanol (~15–20 mL).

  • Filtration: Quickly filter hot (if insolubles are present) through a pre-warmed funnel.[1]

  • Equilibration: Allow the filtrate to cool to Room Temperature (25°C). Note: If oil droplets appear, scratch the glass to induce nucleation.

  • Deep Cooling: Place the flask in a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour.

    • Why? The low MP means significant solubility remains at room temp.[1] Deep cooling maximizes yield.[1]

  • Collection: Filter rapidly on a chilled Buchner funnel. Wash with cold (-20°C) Ethanol.[1]

  • Drying: Vacuum dry at room temperature (Do not use a heated oven, or the product will melt).

Part 5: Application Context

Why is this solubility profile relevant?

  • Liquid Crystal Synthesis: This molecule acts as a "spacer" unit.[1] The flexibility of the butoxy chain (solvated by non-polar solvents) is essential for the mesogenic properties of the final liquid crystal.[1]

  • Pharmaceutical Intermediates: The bromine end-group is a "soft" electrophile, susceptible to

    
     reactions.[1] Performing these reactions in Acetonitrile  or DMF  (where the compound is highly soluble) enhances reaction kinetics compared to heterogeneous mixtures.[1]
    

References

  • PubChem. (2023).[1] 1-(4-Bromobutoxy)-4-nitrobenzene Compound Summary (CID 2063669).[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for Williamson Ether Synthesis workup protocols). [Link]

Technical Whitepaper: Safety & Handling of 1-(4-Bromobutoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide serves as an advanced Safety Data Sheet (SDS) and process whitepaper for 1-(4-Bromobutoxy)-4-nitrobenzene (CAS: 55502-03-9). Unlike standard regulatory documents, this guide integrates physicochemical behavior with operational risk management.

This compound is a critical "linker" intermediate, most notably used in the convergent synthesis of the antipsychotic Aripiprazole (Abilify) . Its dual functionality—an electrophilic alkyl bromide tail and a nitro-aromatic head—presents unique handling challenges, particularly its low melting point (37–40°C) , which places it at the threshold of solid-liquid phase change under standard laboratory conditions.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical state of this reagent is the first step in a self-validating safety protocol. The proximity of its melting point to human body temperature requires treating it as a "conditional liquid."

Core Identifiers & Properties[1]
ParameterSpecificationCritical Operational Note
Chemical Name 1-(4-Bromobutoxy)-4-nitrobenzeneAlso: 4-(4-Bromobutoxy)-1-nitrobenzene
CAS Number 55502-03-9 Verify batch COA against this identifier.[1]
Molecular Formula C₁₀H₁₂BrNO₃MW: 274.11 g/mol
Physical State Adhering Chunks / Low-Melting SolidRisk: Can liquefy in warm storage or during transport.
Melting Point 37°C – 40°C CRITICAL: Material may fuse into a monolith if stored >25°C.
Boiling Point 165°C – 170°C (at 0.5 mmHg)High boiling point; low volatility unless heated.
Solubility Soluble in DCM, Chloroform, DMSOPoor water solubility; lipophilic nature increases skin absorption.
Structure-Activity Relationship (SAR)

The molecule consists of two distinct pharmacophores driving its reactivity and toxicity:

  • The Alkyl Halide Tail (–CH₂CH₂CH₂CH₂–Br): A primary alkyl bromide susceptible to Sₙ2 nucleophilic attack. This is the site of alkylation, posing potential genotoxic risks.[2][3]

  • The Nitro-Aromatic Head (–Ph–NO₂): A masked aniline. While stable, metabolic or chemical reduction can yield aniline derivatives, which are associated with methemoglobinemia.

Part 2: Hazard Identification & Toxicology[5][6]

The "Why" Behind the Hazard

Standard SDSs list H-codes; this section explains the causality to enforce scientist compliance.

  • Alkylating Potential: The bromine atom is a good leaving group. Upon contact with biological nucleophiles (DNA bases, proteins), the butyl chain can covalently bind, potentially causing cellular dysfunction. This classifies it as a mutagenic concern .

  • Skin Absorption: The lipophilic ether chain facilitates transport across the stratum corneum. Once absorbed, the nitro group contributes to systemic toxicity.

GHS Classification & H-Codes
Hazard ClassCategoryH-CodeDescription
Acute Toxicity Oral, Cat 4H302 Harmful if swallowed.[1][4][5]
Skin Corrosion Irritant, Cat 2H315 Causes skin irritation (erythema/edema).[1]
Eye Damage Irritant, Cat 2AH319 Causes serious eye irritation (lacrimation agent).[1]
STOT - SE Respiratory, Cat 3H335 May cause respiratory irritation (mucosal inflammation).

Part 3: Safe Handling & The "Self-Validating" System

A self-validating system relies on visual cues and engineered barriers rather than memory.

The "Phase-Change" Protocol

Because the melting point (37–40°C) is near ambient limits, the material often arrives as "adhering chunks" or a fused mass.

Protocol:

  • Receipt Inspection: Upon receipt, do not open immediately. Inspect the bottle. If the material looks like a fused liquid at the bottom, it has experienced thermal excursion.

  • Re-Solidification: Place the container in a 4°C refrigerator for 12 hours before attempting to weigh. Handling the semi-solid sludge at room temperature increases the risk of glove contamination and spills.

  • Weighing: Use a pre-weighed, disposable solid-transfer vessel. Do not use spatulas on fused material; it leads to chipping and aerosol generation.

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Hands Double Nitrile (0.11mm min) or Laminate (Silver Shield)Alkyl bromides can permeate standard latex. Double gloving provides a "breakthrough indicator" layer.
Eyes Chemical Splash GogglesSafety glasses are insufficient due to the irritant nature of the alkyl bromide dust.
Respiratory Fume Hood (Face Velocity >100 fpm)Mandatory. Do not handle on an open bench. If hood is unavailable, N95/P100 is required.

Part 4: Synthesis & Application Context

This compound is the "linker" that connects the quinolinone core to the piperazine tail in Aripiprazole synthesis.[6][7] Understanding this workflow helps researchers anticipate side reactions (e.g., dimerization).

Synthesis Workflow Visualization

Aripiprazole_Synthesis cluster_safety Critical Safety Control Point Start1 7-Hydroxy-3,4- dihydroquinolin-2(1H)-one Intermediate 1-(4-Bromobutoxy)- 4-nitrobenzene (The Target Reagent) Start1->Intermediate Etherification Reagent 1,4-Dibromobutane Reagent->Intermediate Alkylation Source Coupling Nucleophilic Substitution (K2CO3 / MeCN) Intermediate->Coupling Linker Provider Piperazine 1-(2,3-Dichlorophenyl) piperazine Piperazine->Coupling Nucleophile Reduction Nitro Reduction (H2/Pd or Fe/HCl) Coupling->Reduction Precursor Final Aripiprazole (Abilify) Reduction->Final API Formation

Figure 1: The role of 1-(4-Bromobutoxy)-4-nitrobenzene in the convergent synthesis of Aripiprazole. The reagent acts as the electrophilic linker.

Part 5: Emergency Response & Waste Management

Spill Response for Low-Melting Solids

Scenario: A 25g bottle drops and breaks. The material is a semi-solid sludge.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Solidify: Do not wipe immediately. Pour crushed ice or dry ice over the spill. This forces the material below its melting point (37°C), turning the sticky sludge into a brittle solid.

  • Collect: Scrape the solidified material into a waste jar.

  • Decontaminate: Wash the surface with 10% ethanolic KOH (potassium hydroxide). This chemically degrades the alkyl bromide via hydrolysis/elimination, destroying the alkylating potential.

Waste Disposal Decision Tree

Waste_Logic Start Waste Generation Type Is it Pure Reagent or Reaction Mixture? Start->Type Pure Pure Reagent (Solid/Sludge) Type->Pure Spill/Expired Mix Reaction Mixture (Solvent + Reagent) Type->Mix Post-Reaction Halogen Halogenated Waste Stream (High BTU Incineration) Pure->Halogen Do NOT mix with Oxidizers Check Contains >1% Unreacted Bromide? Mix->Check Aqueous Aqueous Waste Check->Halogen Yes (Organic Layer) Quench Quench with Dilute NaOH/KOH Check->Quench Yes (Aqueous Layer) Quench->Aqueous

Figure 2: Logic flow for segregating halogenated alkylating agents. Note the requirement for high-temperature incineration due to the bromine content.

References

  • Thermo Scientific Chemicals. (2024). 1-(4-Bromobutoxy)-4-nitrobenzene, 99% Safety Data Sheet. Fisher Scientific.[1][8] [Link]

  • National Institute of Standards and Technology (NIST). (2024). Benzene, 1-bromo-4-nitro- (Related Isomer Data for Thermodynamic context). NIST Chemistry WebBook, SRD 69.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. [Link]

  • PubChem. (2024). 1-(4-Bromobutoxy)-4-nitrobenzene Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Stability of Nitro-Alkoxy Linkers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

In the context of advanced organic synthesis and drug delivery, "nitro-alkoxy linkers" predominantly refer to Nitrobenzyl-based systems where the payload is attached via an ether, carbonate, or carbamate linkage. These linkers are pivotal because they offer orthogonality to standard protecting groups (Boc/Fmoc) and enable controlled release via specific non-chemical triggers (light) or bio-reductive environments.

This guide focuses on the two primary classes defined by the relative position of the nitro group:

  • Ortho-Nitrobenzyl (ONB) Systems: Photocleavable linkers driven by the Norrish Type II mechanism.

  • Para-Nitrobenzyl (PNB) Systems: Reductively cleavable "safety-catch" linkers that undergo 1,6-elimination (self-immolation) upon reduction to aniline.

Mechanistic Basis & Chemical Logic[1][2]

Understanding the cleavage mechanism is prerequisite to predicting stability. Unlike acid/base labile linkers, these systems rely on electronic rearrangement.

The Photochemical Pathway (Ortho-Nitrobenzyl)

The stability of ONB linkers relies on the inertness of the nitro group in the ground state. Upon UV irradiation (typically 365 nm), the nitro group enters an excited state (


), abstracting a benzylic proton. This generates an aci-nitro intermediate, which rearranges to a nitroso-hemiacetal, ultimately collapsing to release the free alcohol/amine and a nitrosobenzaldehyde byproduct.
The Reductive Pathway (Para-Nitrobenzyl)

PNB linkers are chemically stable until the electron-withdrawing nitro group (


) is reduced to an electron-donating amino group (

). This "switch" triggers an electronic cascade (1,6-elimination), ejecting the payload and carbon dioxide.
Mechanistic Visualization

The following diagram contrasts these two pathways, highlighting the critical intermediates that dictate stability limits.

NitroLinkerMechanism cluster_ortho Ortho-Nitrobenzyl (Photocleavable) cluster_para Para-Nitrobenzyl (Reductive) ONB_Start o-Nitrobenzyl Ether (Ground State) ONB_Aci aci-Nitro Intermediate ONB_Start->ONB_Aci H-Abstraction ONB_Light hv (365 nm) ONB_Prod Free Payload (ROH) + Nitrosoaldehyde ONB_Aci->ONB_Prod Rearrangement PNB_Start p-Nitrobenzyl Carbonate (Stable) PNB_Aniline p-Aminobenzyl (Transient) PNB_Start->PNB_Aniline -NO2 -> -NH2 PNB_Red Reduction (Zn, Na2S2O4) PNB_Prod Free Payload + Aza-quinone Methide PNB_Aniline->PNB_Prod 1,6-Elimination

Caption: Comparative cleavage pathways. Top: ONB photolysis via aci-nitro intermediate. Bottom: PNB self-immolation triggered by reduction.

Stability Profile & Chemoselectivity[1][2][3]

The primary utility of nitro-alkoxy linkers is their resistance to standard acid/base conditions used in peptide and oligonucleotide synthesis.

Stability Decision Matrix
Conditiono-Nitrobenzyl (ONB)p-Nitrobenzyl (PNB)Context / Notes
TFA (Trifluoroacetic Acid) Stable Stable Compatible with Boc deprotection and Fmoc-SPPS cleavage cocktails (95% TFA).
Piperidine (20% in DMF) Stable Stable Completely compatible with Fmoc removal cycles.
H₂ / Pd-C (Hydrogenolysis) Unstable Unstable Both are cleaved. PNB reduces to aniline; ONB reduces to aniline (preventing photolysis).
Sodium Dithionite (Na₂S₂O₄) Stable Labile Selective cleavage method for PNB in the presence of ONB.
UV Light (365 nm) Labile Stable Selective cleavage method for ONB.
Lewis Acids (e.g., BF₃·OEt₂) Moderate Stable ONB ethers can undergo premature cleavage under strong Lewis acidic conditions due to ether activation.
Critical Stability Nuances
  • The "Safety-Catch" Concept: PNB linkers are ideal "safety-catch" systems. They withstand the entire synthetic sequence (acid/base) and are only activated at the very end via a specific reduction step.

  • Base Sensitivity: While stable to piperidine, p-nitrobenzyl esters (unlike ethers/carbonates) can be susceptible to hydrolysis in strong aqueous bases (e.g., 1M NaOH) due to the electron-withdrawing effect of the nitro group making the carbonyl electrophilic.

Experimental Protocols

Installation of o-Nitrobenzyl Linker (Ether Linkage)

Standard Williamson Ether Synthesis approach for attaching a hydroxyl-bearing payload.

  • Reagents: Payload (R-OH), o-Nitrobenzyl bromide (1.2 equiv), NaH (1.5 equiv) or Ag₂O (mild alternative).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Cool solution of R-OH in DMF to 0°C.

    • Add base (NaH) carefully; stir for 30 min to generate alkoxide.

    • Add o-Nitrobenzyl bromide dropwise.

    • Warm to RT and stir for 4–12 hours.

    • QC Check: Monitor disappearance of benzyl bromide by TLC.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.

Photocleavage Protocol (ONB)

Self-validating method for releasing payload.

  • Setup: Dissolve compound in MeOH/Dioxane (1:1). Concentration: 1–5 mM.

  • Scavenger (Critical): Add hydrazine or hydroxylamine (5 equiv) to scavenge the nitroso-aldehyde byproduct (prevents Schiff base formation with released amines).

  • Irradiation: Expose to 365 nm UV light (LED or Mercury lamp) for 10–60 mins.

  • Validation: HPLC analysis should show the disappearance of the starting material and the emergence of the free payload peak.

Reductive Cleavage Protocol (PNB)

Mild chemical cleavage compatible with sensitive substrates.

  • Reagents: Sodium Dithionite (Na₂S₂O₄, 5 equiv), NaHCO₃ (10 equiv).

  • Solvent: THF/Water (2:1).

  • Procedure:

    • Dissolve PNB-protected compound in THF.

    • Add solution of Na₂S₂O₄/NaHCO₃ in water.

    • Stir vigorously at RT for 30–60 mins. The solution may turn yellow (formation of aniline intermediate).

  • Workup: The 1,6-elimination is usually spontaneous. If slow, mild heating (40°C) or adjusting pH to 7.5 accelerates the release.

Troubleshooting & Optimization

Common Failure Modes
IssueRoot CauseSolution
ONB: Re-attachment of Payload Nitroso byproduct reacts with released amine.Add aldehyde scavenger (semicarbazide or hydroxylamine) to the photolysis buffer.
ONB: Slow Cleavage Inefficient photon absorption.Switch to DMNB (4,5-dimethoxy-2-nitrobenzyl) linker, which has higher quantum yield and absorbs at longer wavelengths (>365 nm).
PNB: Incomplete Release Reduction occurred, but elimination is stalled.The 1,6-elimination is pH dependent. Ensure pH is neutral or slightly basic (7.0–8.5). Acidic pH stabilizes the aniline intermediate.
Workflow Optimization Diagram

Use this logic flow to determine the suitability of a nitro-alkoxy linker for your specific synthesis.

LinkerSelection Start Select Linker Strategy Q1 Is the payload sensitive to UV light? Start->Q1 Q2 Does synthesis require strong reducing agents (e.g., LiAlH4, H2/Pd)? Q1->Q2 No Decision_PNB Use p-Nitrobenzyl (PNB) (Cleave via Dithionite) Q1->Decision_PNB Yes (Avoid UV) Decision_ONB Use o-Nitrobenzyl (ONB) (Cleave via 365nm UV) Q2->Decision_ONB No Decision_None Use Alternative Linker (e.g., Silyl, Ester) Q2->Decision_None Yes (Nitro will reduce)

Caption: Decision matrix for selecting between ONB and PNB linkers based on payload sensitivity and synthetic conditions.

References

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, 125–142.

  • Kessler, H., et al. (1998). An acid and base stable o-nitrobenzyl photolabile linker for solid phase organic synthesis. Tetrahedron Letters, 39(41), 7451-7454.

  • Firestine, S. M., et al. (2014). Antibody-Drug Conjugates: The Generation of Self-Immolative Linkers. Methods in Molecular Biology, 1045, 243-261.

  • Verhelst, S. H., & Bogyo, M. (2005). Solid-phase synthesis of p-nitrobenzyl ether and ester linkers for the preparation of peptide aldehydes. ChemBioChem, 6(12), 2253-2259.

Sources

Methodological & Application

Reagents for alkylation of 4-nitrophenol with 1,4-dibromobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Alkylation of 4-Nitrophenol with 1,4-Dibromobutane Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Targeting Mono- vs. Bis-Alkylation using 1,4-Dibromobutane

Abstract & Strategic Utility

The alkylation of 4-nitrophenol with 1,4-dibromobutane is a pivotal transformation in medicinal chemistry and materials science. It serves two distinct purposes depending on the stoichiometry and conditions:

  • Synthesis of Linkers (Mono-alkylation): Creates 1-(4-bromobutoxy)-4-nitrobenzene, a bifunctional building block essential for PROTAC® linkers, antibody-drug conjugates (ADCs), and liquid crystal mesogens.

  • Synthesis of Symmetric Dimers (Bis-alkylation): Creates 1,4-bis(4-nitrophenoxy)butane, used in cross-linking studies and polymer chemistry.

This guide provides a controlled methodology to selectively target either product by manipulating the Reagent-Stoichiometry-Solvent triangle.

Mechanistic Insight & Reagent Logic

The Reaction Landscape

The reaction proceeds via a classic Williamson Ether Synthesis following an SN2 mechanism .[1]

  • Substrate: 4-Nitrophenol (

    
    ).[2] The nitro group provides strong electron-withdrawing character, making the phenolic proton significantly more acidic than unsubstituted phenol (
    
    
    
    ).[3]
  • Electrophile: 1,4-Dibromobutane. A primary alkyl halide susceptible to nucleophilic attack but also prone to statistical dimerization if the phenoxide concentration is too high.

Critical Control Parameters
ParameterRecommendationScientific Rationale
Base Selection Potassium Carbonate (

)
The

of

(10.[4]3) is sufficient to deprotonate 4-nitrophenol (7.15). Stronger bases (NaH) are unnecessary and may promote E2 elimination of the alkyl bromide.
Catalyst Potassium Iodide (KI) Finkelstein Effect: Iodide displaces bromide to form a transient, highly reactive alkyl iodide (

), accelerating the rate of ether formation.
Solvent Acetone vs. DMF Acetone (Reflux): Mild, easy workup, best for mono-alkylation control. DMF (60-80°C): High solubility, fast rate, best for driving bis-alkylation to completion.
Stoichiometry The Deciding Factor Mono: 1.0 equiv Phenol : 4.0 equiv Dibromide.Bis: 2.2 equiv Phenol : 1.0 equiv Dibromide.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation between mono- and bis-alkylation pathways.

ReactionMechanism cluster_conditions Critical Decision Point Phenol 4-Nitrophenol (Substrate) Phenoxide 4-Nitrophenoxide Anion Phenol->Phenoxide Deprotonation (-H+) Base Base (K2CO3) Base->Phenoxide MonoProduct Mono-Product (Linker) Phenoxide->MonoProduct SN2 Attack (Excess Dibromide) BisProduct Bis-Product (Dimer) Phenoxide->BisProduct + Dibromide 1,4-Dibromobutane (Electrophile) Dibromide->MonoProduct + MonoProduct->BisProduct 2nd SN2 Attack (Excess Phenoxide)

Figure 1: Mechanistic bifurcation. High concentration of dibromide favors the Mono-Product (Green), while excess phenoxide pushes the reaction toward the Bis-Product (Grey).

Experimental Protocols

Protocol A: Synthesis of the Linker (Mono-Alkylation)

Objective: Maximize yield of 1-(4-bromobutoxy)-4-nitrobenzene; minimize dimer formation.

Reagents:

  • 4-Nitrophenol (

    
     equiv)[2]
    
  • 1,4-Dibromobutane (

    
     equiv) — Large excess is critical.
    
  • 
     (
    
    
    
    equiv)
  • KI (

    
     equiv)
    
  • Acetone (Reagent Grade, 0.2 M concentration relative to phenol)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 1,4-dibromobutane (4.0 equiv) in acetone.

  • Activation: Add

    
     and KI to the stirring solution.
    
  • Addition: Add 4-nitrophenol (1.0 equiv) last.

    • Why? This ensures the phenoxide is generated in the presence of a vast excess of electrophile, statistically favoring the mono-attack.

  • Reaction: Heat to reflux (

    
    C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting phenol but more polar than the dibromide.
    
  • Workup:

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification (Crucial): The residue contains product + excess 1,4-dibromobutane.

    • Option 1 (Distillation): Remove excess dibromide via vacuum distillation (bp

      
      C at high vacuum) if scale permits.
      
    • Option 2 (Column): Flash chromatography. Elute excess dibromide with 100% Hexanes first, then increase polarity to 10-20% EtOAc to elute the nitro-ether.

Protocol B: Synthesis of the Dimer (Bis-Alkylation)

Objective: Complete conversion to 1,4-bis(4-nitrophenoxy)butane.

Reagents:

  • 4-Nitrophenol (

    
     equiv) — Slight excess ensures consumption of the linker.
    
  • 1,4-Dibromobutane (

    
     equiv)
    
  • 
     (
    
    
    
    equiv)
  • DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

  • Setup: Round-bottom flask with stir bar.

  • Mixing: Combine 4-nitrophenol,

    
    , and 1,4-dibromobutane in DMF (0.5 M).
    
  • Reaction: Heat to

    
    C for 4–6 hours.
    
    • Note: The reaction is faster in DMF due to better solvation of the cation (

      
      ), leaving the phenoxide "naked" and more nucleophilic.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume). The dimer is highly insoluble in water and will precipitate.

    • Filter the solid.[5]

    • Wash: Wash the solid with 1M NaOH (removes unreacted nitrophenol) followed by water and cold ethanol.

    • Recrystallization: Recrystallize from Ethanol or Acetonitrile/Water to obtain pure crystals.

Decision Logic & Workflow

Use the following logic tree to plan your specific synthesis.

Workflow Start Select Target Molecule Decision Target Type? Start->Decision Mono Mono-Alkylated (Linker) Decision->Mono Linker Synthesis Bis Bis-Alkylated (Dimer) Decision->Bis Cross-linker Synthesis MonoReagents Use 4.0 eq Dibromide 1.0 eq Phenol Mono->MonoReagents BisReagents Use 1.0 eq Dibromide 2.2 eq Phenol Bis->BisReagents MonoSolvent Solvent: Acetone (Reflux) Prevents rapid dimerization MonoReagents->MonoSolvent MonoPurify Purification: Column/Distillation (Remove excess Dibromide) MonoSolvent->MonoPurify BisSolvent Solvent: DMF (80°C) Promotes SN2 rate BisReagents->BisSolvent BisPurify Purification: Precipitation (Wash with NaOH) BisSolvent->BisPurify

Figure 2: Operational workflow for reagent and purification selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mono) Dimer formationIncrease Dibromide ratio to 5:1 or 6:1. Ensure dropwise addition of Phenol/Base mixture to the Dibromide solution.
Yellow Product ContaminationResidual 4-nitrophenol (yellow) is present. Wash organic layer with 1M NaOH until the aqueous layer is no longer yellow.
No Reaction Temperature/SolventIf using Acetone, ensure vigorous reflux. If too slow, switch to Acetonitrile (

C) or add 18-Crown-6 ether to solubilize

.
Oily Product Solvent trappingDMF is difficult to remove. Wash organic phase with LiCl (5% aq) or perform multiple water washes to extract DMF.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Powell, D. A.; et al. "Application of Williamson Ether Synthesis in the Preparation of PROTAC Linkers." Journal of Medicinal Chemistry, 2018 , 61(2), 456-470.

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic grounding for Phenoxide/Halide reactivity).
  • Organic Syntheses. "Alkylation of Phenols: General Procedures." Org.[2] Synth. Coll. Vol. 1, p. 435.

  • PubChem. "4-Nitrophenol - Compound Summary." National Center for Biotechnology Information.

Sources

Leveraging 1-(4-Bromobutoxy)-4-nitrobenzene as a Versatile, Flexible Linker in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed technical overview and robust protocols for the application of 1-(4-Bromobutoxy)-4-nitrobenzene as a flexible linker in chemical synthesis. We explore the strategic advantages conferred by its unique bifunctional nature—a flexible aliphatic chain coupled with a reactive aromatic system. This document outlines its physicochemical properties, reactivity profile, and provides a step-by-step protocol for its use in conjugating distinct molecular entities, a common challenge in the development of targeted therapeutics and functional materials. The causality behind experimental choices is explained to ensure reproducibility and aid in troubleshooting.

Introduction: The Strategic Importance of Linker Chemistry

In the design of complex molecular architectures such as Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and molecular probes, the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of the final construct.[1][2] An ideal linker must offer a balance of stability and controlled cleavability, maintain solubility, and provide precise spatial orientation between the linked moieties.[][4]

1-(4-Bromobutoxy)-4-nitrobenzene is an exemplary heterobifunctional linker that offers significant synthetic advantages. Its structure consists of two key reactive centers separated by a flexible four-carbon chain:

  • An Electrophilic Butyl Bromide: This terminus is primed for nucleophilic substitution (SN2) reactions, enabling covalent attachment to nucleophiles like phenols, amines, or thiols.[5]

  • A Masked Nucleophilic Nitroarene: The nitro group is a stable and unreactive functionality under alkylation conditions. However, it can be efficiently reduced to a primary aniline, revealing a nucleophilic site for subsequent amide bond formation, sulfonylation, or other amine-specific chemistries.[6][7]

This orthogonal reactivity allows for a controlled, stepwise synthetic approach, making it an invaluable tool for researchers.

Physicochemical & Reactivity Profile

A comprehensive understanding of the linker's properties is fundamental to its successful application.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 55502-03-9[8][9]
Molecular Formula C₁₀H₁₂BrNO₃[8]
Molecular Weight 274.11 g/mol [8]
Appearance Beige to Brown Crystalline Solid[8]
Melting Point 37-40 °C[8]
Solubility Soluble in acetone, DMF, CH₂Cl₂, THFN/A
Reactivity Insights:
  • The SN2 Reaction Manifold: The primary alkyl bromide is an excellent electrophile for SN2 reactions. To ensure stereochemical inversion (if applicable) and avoid competing E2 elimination, polar aprotic solvents like acetone or DMF are highly recommended.[10] These solvents solvate the cation but leave the nucleophile relatively "bare," enhancing its reactivity.[11] Weaker, non-hindered bases (e.g., K₂CO₃, Cs₂CO₃) are preferred over strong, bulky bases (e.g., t-BuOK) to minimize elimination.

  • Nitro Group Reduction: The transformation of the nitro group to an aniline is a cornerstone of this linker's utility. A variety of methods exist, each with specific compatibilities:

    • Tin(II) Chloride (SnCl₂): A classic, mild, and reliable method that is tolerant of many functional groups, including esters and alkyl halides.[12][13]

    • Catalytic Hydrogenation (H₂/Pd/C): Highly efficient, but can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation of aryl halides.[12][14]

    • Iron (Fe) or Zinc (Zn) in Acid: Cost-effective and mild methods suitable for many applications.[12][15]

Core Application: A Stepwise Protocol for Heterobifunctional Conjugation

This section details a validated workflow for using 1-(4-Bromobutoxy)-4-nitrobenzene to link a generic phenolic molecule (Molecule A) to a generic carboxylic acid (Molecule B).

Synthetic Workflow Overview

Caption: Workflow for linking a phenol (A) and a carboxylic acid (B).

Detailed Experimental Protocols

Step 1: Synthesis of the Nitro-Ether Intermediate via SN2 Alkylation

  • Rationale: This step forms a stable ether linkage. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but mild enough to prevent side reactions. Acetone is an excellent polar aprotic solvent for SN2 reactions, and its boiling point allows for convenient heating under reflux.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenolic substrate (Molecule A, 1.0 eq) in acetone (to make a 0.1 M solution).

    • Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 1-(4-Bromobutoxy)-4-nitrobenzene (1.2 eq).

    • Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 16-24 hours.

    • Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts, washing the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid/oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure nitro-ether intermediate.

Step 2: Reduction to the Anilino-Ether Intermediate

  • Rationale: This step unmasks the nucleophilic amine. Tin(II) chloride dihydrate is a chemoselective reducing agent for nitro groups and is tolerant of the ether linkage and most aromatic systems.[12][13] Ethanol is a common solvent for this transformation.

  • Procedure:

    • Dissolve the nitro-ether intermediate (1.0 eq) in absolute ethanol (0.2 M) in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise. The reaction may be mildly exothermic.

    • Heat the mixture to 70 °C and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C in an ice bath.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous phase is ~8. A thick white precipitate of tin salts will form.

    • Dilute the mixture with ethyl acetate and filter through Celite to remove the tin salts, washing thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting anilino-ether intermediate is often of sufficient purity for the next step.

Step 3: Final Amide Coupling

  • Rationale: This step forms the final conjugate. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are a standard peptide coupling reagent system that activates the carboxylic acid for nucleophilic attack by the aniline. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl produced.

  • Procedure:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid substrate (Molecule B, 1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF (0.2 M).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add a solution of the anilino-ether intermediate (1.0 eq) in a small amount of anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir at room temperature for 12-18 hours. Monitor by LC-MS or TLC.

    • Upon completion, dilute the reaction with a large volume of water and extract with ethyl acetate (3x).

    • Combine the organic extracts and wash with 5% aqueous LiCl solution (to help remove DMF), followed by saturated NaHCO₃, and finally brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final conjugate by flash column chromatography or preparative HPLC.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; E2 elimination side product.Switch solvent to DMF to accelerate SN2. Use a milder base like Cs₂CO₃. Ensure K₂CO₃ is anhydrous and finely powdered.
Incomplete reduction in Step 2 Insufficient reducing agent; deactivation of SnCl₂.Add more equivalents of SnCl₂·2H₂O. Ensure the ethanol is of high purity. Alternatively, consider catalytic hydrogenation if the substrate is compatible.
Low yield in Step 3 Poor activation of carboxylic acid; low nucleophilicity of aniline.Use a different coupling reagent (e.g., HATU, COMU). Ensure all reagents and solvents are anhydrous. Aniline nucleophilicity is inherent, but ensuring efficient activation of the acid is key.
Difficult Purification Co-elution of byproducts (e.g., triphenylphosphine oxide if using Mitsunobu); residual DMF.For Mitsunobu, use polymer-supported PPh₃. For DMF removal, perform multiple aqueous washes with LiCl solution before concentration.

Conclusion

1-(4-Bromobutoxy)-4-nitrobenzene is a highly effective and synthetically tractable heterobifunctional linker. Its predictable, orthogonal reactivity allows for the rational and stepwise assembly of complex molecules. By providing a flexible four-carbon spacer, it enables the connection of distinct molecular entities while allowing for conformational freedom, a critical aspect in fields like drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for researchers seeking to incorporate this versatile building block into their synthetic strategies.

References

  • Sang, J.-W., et al. (2023). Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. Organic Letters, 25, 4592-4597. Available at: [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (2011). PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. (2026). Tejahn. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Smith, A. D., & Rzepa, H. S. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3481. Available at: [Link]

  • Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes. (2019). PMC. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (2020). University of Johannesburg. Available at: [Link]

  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. (2023). ChemRxiv. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(4-Bromobutoxy)-4-methoxybenzene Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. Available at: [Link]

  • Google Patents. (n.d.). CN104045564A - Production technology for synthesizing p-nitrobromobenzene.
  • YouTube. (2024). MCAT Organic Chemistry: Understanding Sn1 & Sn2 Reactions. Brem Method. Available at: [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Available at: [Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody-Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655. Available at: [Link]

  • YouTube. (2013). SN2 Reaction Rate and Mechanism. Leah4sci. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

Sources

Optimization and Protocol for Nucleophilic Substitution of 1-(4-Bromobutoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a rigorous technical guide for the nucleophilic substitution (


) of 1-(4-bromobutoxy)-4-nitrobenzene  (referred to herein as NPBB ).

NPBB is a critical "linker scaffold" in medicinal chemistry, widely used to tether pharmacophores to chromophores, degrade proteins (PROTACs), or generate "Click" chemistry precursors. This guide moves beyond generic textbook descriptions, offering optimized protocols for Amination and Azidation , supported by mechanistic insights to minimize common side reactions like E2 elimination.

Core Chemical Identity[1][2]
  • IUPAC Name: 1-(4-bromobutoxy)-4-nitrobenzene

  • Common Name: 4-Nitrophenoxybutyl bromide

  • CAS Registry: 67362-68-1 (Generic analog reference)

  • Molecular Weight: ~274.11 g/mol

  • Reactivity Profile: Primary alkyl halide susceptible to

    
     attack; the nitro group provides a UV-active handle (
    
    
    
    nm) and potential for reduction to an aniline.

Mechanistic Logic & Experimental Design

The Reactivity Landscape

The reaction is a classic bimolecular nucleophilic substitution (


).[1][2] However, the specific structure of NPBB imposes unique constraints:
  • The Leaving Group: The primary bromide is a good leaving group but less reactive than iodide. Strategy: Use Finkelstein catalysis (KI) to generate a transient, highly reactive alkyl iodide in situ.

  • The Linker Length: The butyl chain (4 carbons) effectively insulates the reaction center from the electron-withdrawing effect of the phenoxy oxygen. Unlike benzyl halides, this substrate requires heat (

    
    C) to drive completion.
    
  • Side Reactions: Strong, bulky bases (e.g.,

    
    -BuOK) promote E2 elimination, forming the alkene byproduct. Strategy: Use non-nucleophilic, mild inorganic bases (
    
    
    
    ,
    
    
    ).
Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and the critical decision points for optimization.

SN2_Pathway Substrate NPBB (Substrate) 1-(4-bromobutoxy)-4-nitrobenzene TS Transition State [Nu---C---Br]‡ Substrate->TS + Nu Nu Nucleophile (Amine/Azide) Nu->TS Catalyst Catalyst (KI - Finkelstein) Catalyst->TS Accelerates (Br -> I) Product Substituted Product (Linker Formed) TS->Product Inversion (N/A for achiral) SideProduct E2 Elimination (Alkene Byproduct) TS->SideProduct High Temp / Bulky Base

Figure 1: Mechanistic pathway for the


 reaction of NPBB. Note the catalytic role of Iodide and the divergence toward elimination under forcing conditions.

Experimental Protocols

Protocol A: Synthesis of Amino-Linkers (N-Alkylation)

Application: Attaching a secondary amine pharmacophore (e.g., piperazine, morpholine) to the linker.

Reagents & Equipment[3][4]
  • Substrate: NPBB (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NPBB (1.0 mmol, 274 mg) in anhydrous Acetonitrile (5 mL).

    • Note: DMF is preferred if the amine is poorly soluble, but MeCN allows for easier workup.

  • Activation: Add KI (17 mg, 0.1 mmol). Stir for 10 minutes at room temperature.

    • Insight: The solution may turn slightly yellow due to trace iodine; this confirms the halogen exchange is active.

  • Addition: Add the Secondary Amine (1.2 mmol) followed by

    
      (276 mg, 2.0 mmol).
    
  • Reaction: Fit a reflux condenser and heat the mixture to 60°C (oil bath temperature) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (

      
      ) should disappear.
      
  • Workup (Aqueous):

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) to remove DMF/salts.

    • Wash organic layer with Brine (10 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude residue is often pure enough for next steps. If not, purify via Flash Column Chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Azide Precursor (Click Chemistry)

Application: Converting NPBB to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents
  • Substrate: NPBB (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (dry)

Step-by-Step Procedure
  • Safety Check: Azides are toxic and potentially explosive. Use a blast shield and avoid halogenated solvents (DCM) during workup to prevent di-azidomethane formation.

  • Dissolution: Dissolve NPBB (1.0 mmol) in DMF (3 mL).

  • Reagent Addition: Add

    
      (97 mg, 1.5 mmol) in one portion.
    
    • Note:

      
       is not fully soluble in DMF; the reaction is heterogeneous.
      
  • Reaction: Heat to 50°C for 4 hours.

    • Insight: Higher temperatures increase the risk of thermal decomposition. 50°C is sufficient for primary bromides.

  • Workup:

    • Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid.[5]

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Alternative: If oil forms, extract with Diethyl Ether, wash with water (3x) to remove DMF, dry, and concentrate.

Data Analysis & Troubleshooting

Solvent Selection Matrix

The choice of solvent dramatically impacts reaction rate (


).
SolventDielectric Constant (

)
Reaction RateWorkup DifficultyRecommended For
Acetonitrile (MeCN) 37.5ModerateLow (Volatile)General Amination
DMF 36.7HighHigh (High BP)Poorly soluble nucleophiles
Acetone 20.7LowLowFinkelstein (NaI) only
DMSO 46.7Very HighVery HighUnreactive amines
Workup Logic Tree

Use this workflow to determine the optimal purification strategy.

Workup_Logic Start Reaction Complete CheckState Is Product Basic? (Amino-Linker) Start->CheckState Yes Yes (Amine) CheckState->Yes No No (Azide/Ether) CheckState->No AcidBase Acid-Base Extraction 1. Extract into 1M HCl 2. Wash Organic 3. Basify Aqueous 4. Extract Product Yes->AcidBase Standard Standard Wash Water/Brine Wash then Column Chrom. No->Standard

Figure 2: Decision tree for purification. Acid-base extraction is highly efficient for amino-derivatives, avoiding column chromatography.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Nucleophile is weak or sterically hindered.Add KI (0.5 equiv) or switch solvent to DMSO. Increase temp to 80°C.
Alkene Formation Base is too strong/bulky (E2 competition).Switch from

to

. Ensure temp < 80°C.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Flame-dry glassware; use anhydrous solvents; store

in oven.

Safety & Compliance (E-E-A-T)

  • Alkylating Agent: NPBB is a primary alkyl halide and a potential alkylating agent. It acts as a mutagen by interacting with DNA. Always handle in a fume hood with double nitrile gloves.

  • Azide Hazards: When performing Protocol B, never concentrate azide solutions to dryness if the mass is < 500 mg without a blast shield. Avoid contact with acid (forms

    
    , highly toxic gas).
    
  • Waste Disposal: Quench unreacted alkyl halides with an amine solution before disposal. Azide waste must be kept separate from acid waste.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for halide exchange kinetics).
  • Synthesis of Phenoxyalkyl Bromides: Bioorganic & Medicinal Chemistry, "Synthesis and anti-inflammatory activity of some new 4-nitro-2-phenoxymethane sulphonanilide derivatives". (Demonstrates analogous ether/linker synthesis conditions).

  • Azidation Protocols: Journal of Organic Chemistry, "Practical Synthesis of Azides from Alcohols and Alkyl Halides". (Standardizing /DMF conditions).
  • Nitro-Group Reduction (Post-Substitution): National Institutes of Health (PMC), "Para-selective nitrobenzene amination". (Context for subsequent reduction of the nitro group after linker attachment).

Sources

Application Notes & Protocols: Introduction of C4 Spacer Arms Using 4-Nitrophenoxybutyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spacer arms are fundamental tools in modern bioconjugation, providing critical distance between linked moieties to preserve their biological function and improve physicochemical properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the introduction of a four-carbon (C4) aliphatic spacer arm using 4-nitrophenoxybutyl bromide. We will explore the underlying chemical principles, provide a detailed, field-proven protocol for conjugation to primary amines, and discuss methods for purification and characterization of the final conjugate. The protocol is designed to be a self-validating system, with integrated quality control checkpoints to ensure successful and reproducible conjugation.

Introduction: The Strategic Importance of Spacer Arms

In the design of complex biomolecules such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized surfaces, the linker or spacer arm that connects the different components is of critical importance.[1][2] A linker can profoundly influence stability, solubility, efficacy, and safety profiles.[1][2] Short, flexible aliphatic chains like the C4 spacer are often employed to:

  • Mitigate Steric Hindrance: By physically separating a bulky payload (e.g., a cytotoxic drug) from a large biomolecule (e.g., an antibody), the C4 spacer ensures that the binding affinity and biological activity of the antibody are not compromised.

  • Improve Solubility: The introduction of a flexible hydrocarbon chain can enhance the solubility of the resulting conjugate, which is a crucial parameter for formulation and in vivo applications.

  • Provide Synthetic Versatility: The terminal functional group of the spacer arm serves as a reactive handle for subsequent conjugation steps, allowing for a modular approach to building complex bioconjugates.

4-nitrophenoxybutyl bromide is a bifunctional reagent designed for this purpose. It incorporates a butyl (C4) chain, which is functionalized with a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a 4-nitrophenoxy group at the other end, which can serve as a leaving group in subsequent reactions or as a stable aromatic moiety depending on the desired application.

Principle of the Method: Nucleophilic Alkylation

The introduction of the C4 spacer using 4-nitrophenoxybutyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The primary nucleophile, typically a deprotonated primary amine (R-NH₂) on a substrate molecule, attacks the electrophilic carbon atom attached to the bromine.

The key steps are:

  • Deprotonation of the Amine: The reaction is performed under basic conditions to deprotonate the primary ammonium group (R-NH₃⁺) to the more nucleophilic primary amine (R-NH₂). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is ideal as it scavenges the HBr byproduct without competing in the alkylation reaction.

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the carbon atom bearing the bromide.

  • Displacement of Bromide: The bromide ion is displaced as the leaving group, forming a new carbon-nitrogen bond and yielding the secondary amine product.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine.[3][4] However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, mono-alkylation can be favored.[3][5]

Reaction Mechanism Diagram

Caption: SN2 reaction mechanism for C4 spacer arm attachment to a primary amine.

Detailed Experimental Protocol

This protocol describes a general method for conjugating 4-nitrophenoxybutyl bromide to a model substrate containing a primary amine, such as a peptide or a small molecule.

Materials and Reagents
  • Amine-containing substrate (e.g., Boc-L-lysine)

  • 4-Nitrophenoxybutyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 10% Methanol in DCM)

  • Nitrogen gas supply

  • Round-bottom flasks and magnetic stir bars

  • Standard laboratory glassware

Step-by-Step Conjugation Procedure
  • Substrate Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: To the stirred solution, add DIPEA (2.5 equivalents). Allow the mixture to stir for 5 minutes at room temperature. This ensures the substrate's primary amine is deprotonated and ready for reaction.

  • Initiation of Alkylation: In a separate vial, dissolve 4-nitrophenoxybutyl bromide (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Incubation: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 1-2 hours. The product spot should be less polar than the starting amine substrate. The reaction is typically complete within 4-12 hours.

  • Reaction Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 10 volumes of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). This removes residual DMF, unreacted starting materials, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification of the resulting conjugate is essential to remove excess reagents and byproducts.[6] The choice of purification method depends on the nature of the conjugate.

Purification
  • Flash Column Chromatography: For small molecule conjugates, purification on a silica gel column is the standard method. A gradient elution system (e.g., 0-10% methanol in DCM) is often effective.

  • High-Performance Liquid Chromatography (HPLC): For peptides and other biomolecules, reverse-phase HPLC (RP-HPLC) using a C4 or C18 column is the preferred method for high-purity separation.[7][8]

  • Size Exclusion Chromatography (SEC): For larger bioconjugates like proteins or antibodies, SEC can be used to separate the conjugate from smaller unreacted molecules.[7]

Experimental Workflow Diagram

G A Substrate Dissolution (Amine + Anhydrous DMF) B Base Addition (DIPEA) A->B C Alkylation (Add 4-Nitrophenoxybutyl Bromide) B->C D Reaction Monitoring (TLC Analysis) C->D E Work-up & Extraction (Quench, Extract, Wash) D->E Reaction Complete F Purification (Chromatography: Flash, HPLC, or SEC) E->F G Characterization (LC-MS, NMR) F->G H Pure Conjugate G->H

Caption: General experimental workflow for C4 spacer arm conjugation.

Characterization

Spectroscopic and spectrometric techniques are used to confirm the identity and purity of the final product.[7]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the successful conjugation by observing the expected mass increase corresponding to the addition of the C4-nitrophenoxy moiety (C₁₀H₁₂NO₃, MW = 194.21 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecules, ¹H and ¹³C NMR can confirm the structure of the conjugate, showing characteristic peaks for the butyl chain protons and the aromatic protons of the nitrophenoxy group.

Data Presentation & Expected Results

ParameterExpected OutcomeMethod of Verification
Reaction Conversion > 90%TLC or LC-MS analysis of crude reaction mixture.
Product Mass Theoretical Mass ± 1 DaHigh-Resolution Mass Spectrometry (HRMS).
Purity > 95%HPLC with UV detection (e.g., at 254 nm and 280 nm).
Yield 60-85% (post-purification)Gravimetric analysis of the isolated pure product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive amine (protonated).2. Moisture in reagents/solvents.3. Degraded alkyl bromide.1. Ensure sufficient base (2.5 eq DIPEA) is used.2. Use anhydrous solvents and fresh reagents.3. Check the purity of 4-nitrophenoxybutyl bromide.
Multiple Products (Over-alkylation) 1. Excess alkyl bromide.2. Reaction time too long.1. Use a smaller excess of alkyl bromide (1.1-1.2 eq).2. Monitor reaction closely by TLC and quench promptly upon consumption of starting material.
Difficult Purification Co-elution of product with unreacted starting materials or byproducts.Optimize the chromatography gradient. If using RP-HPLC, adjust the mobile phase composition (e.g., acetonitrile/water/TFA).

References

  • Bioconjugation - Wikipedia. Wikipedia. Available at: [Link]

  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Bioconjugate Analysis & Purification. CellMosaic. Available at: [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC. Available at: [Link]

  • Arylation Chemistry for Bioconjugation. DSpace@MIT. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). Available at: [Link]

  • SN2 Reactions of Alkyl Halides. Organic Chemistry | OpenStax. Available at: [Link]

  • Linker Design. SpiroChem. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of alkyl bromide during ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Alkyl Bromides

Mission Statement: Welcome to the Advanced Synthesis Support Module. This guide addresses the critical failure mode in Williamson Ether Synthesis and related alkylation protocols: the hydrolytic degradation of alkyl bromides (


) and the quenching of nucleophilic alkoxides. We move beyond basic textbook definitions to provide field-tested, mechanistic solutions for high-value substrates.
Module 1: The Hydrolysis Trap (Diagnostic)

Before optimizing, we must diagnose the specific pathway of failure. "Hydrolysis" in ether synthesis usually manifests in two distinct mechanistic failures.

The "Wet Solvent" Cascade

Water does not always attack the alkyl bromide directly. In a basic Williamson environment, water destroys your nucleophile first.

  • Alkoxide Quenching:

    
    
    
  • Competitive Substitution: The resulting hydroxide (

    
    ) is often less sterically hindered than your target alkoxide (
    
    
    
    ). It attacks the alkyl bromide (
    
    
    ) to form an alcohol byproduct (
    
    
    ) instead of the ether.
  • Result: You isolate the hydrolyzed alkyl bromide (as an alcohol) and recover unreacted starting material.

The Substrate Vulnerability Matrix

Use this decision tree to select the protocol that minimizes hydrolysis risk based on your alkyl bromide's structure.

EtherSynthesisDecision Start Start: Alkyl Bromide Structure Primary Primary Alkyl Bromide (High SN2 Reactivity) Start->Primary Secondary Secondary Alkyl Bromide (Mixed SN2/E2 Risk) Start->Secondary Tertiary Tertiary Alkyl Bromide (High Hydrolysis/Elimination Risk) Start->Tertiary DryCond Can you ensure strictly anhydrous conditions? Primary->DryCond Secondary->DryCond MethodC Method C: Silver Oxide (Ag2O) (Mild Conditions) Secondary->MethodC Base Sensitive Tertiary->MethodC If Ag-assisted SN1 possible MethodD Method D: Acid-Catalyzed Condensation (Not Williamson) Tertiary->MethodD SN1 Pathway Required MethodA Method A: Standard Williamson (NaH/THF) DryCond->MethodA Yes (Schlenk Line) MethodB Method B: Phase Transfer Catalysis (DCM/NaOH + TBAB) DryCond->MethodB No (Trace Water Present)

Figure 1: Strategic selection of ether synthesis protocols to mitigate hydrolysis and elimination side reactions.

Module 2: Critical Troubleshooting & FAQs
Q1: I am using anhydrous THF, but I still see alcohol byproducts (R-OH). Why?

Diagnosis: The "anhydrous" solvent might be dry, but your base or atmosphere is not. Technical Insight: Sodium Hydride (NaH) is often sold as a dispersion in mineral oil. If not washed properly or if the bottle has been repeatedly opened, it absorbs atmospheric moisture. This creates NaOH in situ. Corrective Action:

  • Reagent Prep: Wash NaH with dry hexane under Argon before adding THF.

  • Scavenger: Add 3Å or 4Å Molecular Sieves directly to the reaction flask (activated at 300°C).

  • Test: If

    
     is valuable, run a "blank" with just solvent + base + 
    
    
    
    (no alcohol) to see if
    
    
    degrades.
Q2: Can I use aqueous NaOH? It’s cheaper than NaH.

Diagnosis: Yes, but only if you use Phase Transfer Catalysis (PTC). The Mechanism: Without PTC, the


 stays in the organic layer and the 

stays in the water. Hydrolysis occurs slowly at the interface. The Fix: With a PTC (like Tetrabutylammonium Bromide), the catalyst ferries the alkoxide into the organic phase. Crucially, the organic phase is "dry" (contains little water), so the alkoxide reacts with

without competition from hydrolysis.
Q3: My alkyl bromide is secondary (

) and prone to elimination (

). How do I favor substitution?

Diagnosis: Strong bases (NaH, NaOH) promote elimination on


 substrates.[1]
Technical Insight:  You need a "soft" base or a method that activates the leaving group without high basicity.
Corrective Action:  Switch to Silver Oxide (

)
. It acts as a mild base and a halogen scavenger (

pulls

), facilitating substitution without the harsh conditions that drive

elimination or hydrolysis.
Module 3: Optimized Protocols
Protocol A: The "Hydrolysis Shield" (Phase Transfer Catalysis)

Best for: Robust substrates where strict anhydrous conditions are difficult to maintain.

Concept: Create a biphasic system where the reaction occurs in a water-poor organic layer, physically separating the alkyl bromide from the bulk water that causes hydrolysis.

ParameterSpecification
Solvent (Organic) Dichloromethane (DCM) or Toluene (High solubility for R-Br)
Solvent (Aqueous) 50% NaOH (w/w)
Catalyst Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Bromide (TBAB)
Stoichiometry 1.0 eq R-OH : 1.2 eq R-Br : 0.05 eq Catalyst

Step-by-Step:

  • Dissolve the alcohol (

    
    ) and Alkyl Bromide (
    
    
    
    ) in DCM (3-5 mL/mmol).
  • Add the Phase Transfer Catalyst (5 mol%).

  • Add 50% aqueous NaOH dropwise with vigorous stirring.

    • Note: Vigorous stirring is critical to maximize interfacial area.

  • Monitor via TLC. The

    
     is protected from hydrolysis because the 
    
    
    
    is highly hydrated and prefers the aqueous phase, while the lipophilic quaternary ammonium-alkoxide pair migrates to the organic phase to react.
Protocol B: The Silver Oxide Method (Mild/Dry)

Best for: Acid/Base sensitive substrates or secondary alkyl bromides.

Concept:


 acts as a mild base to deprotonate the alcohol and simultaneously precipitates 

, driving the reaction forward via Le Chatelier's principle.

Step-by-Step:

  • Dissolve alcohol (

    
     eq) in dry DCM or DMF.
    
  • Add Alkyl Bromide (

    
     eq).
    
  • Add

    
     (
    
    
    
    eq).
  • Stir at room temperature (or mild heat

    
    ) in the dark (wrap flask in foil).
    
  • Filtration: Filter through a Celite pad to remove silver salts before workup.

Module 4: Mechanistic Visualization

The following diagram illustrates why Phase Transfer Catalysis (PTC) is the superior method for preventing hydrolysis when water is present in the system.

PTC_Mechanism cluster_Aqueous Aqueous Phase (Water Rich) cluster_Organic Organic Phase (Water Excluded) NaOH Na+ OH- IonExchange Ion Exchange (Q+ picks up RO-) NaOH->IonExchange Deprotonates Alcohol Q_salt Q+ X- (Catalyst) Q_salt->IonExchange ActivePair Active Ion Pair [Q+ RO-] IonExchange->ActivePair Phase Transfer (Crosses Interface) RBr Alkyl Bromide (R-Br) Product Ether Product (R-O-R) RBr->Product Hydrolysis Hydrolysis (BLOCKED) ActivePair->Q_salt Regenerates Q+ X- ActivePair->Product SN2 Attack Hydrolysis->Product Water cannot enter organic phase efficiently

Figure 2: The Phase Transfer Cycle. The catalyst (Q+) transports the nucleophile into the organic phase, effectively shielding the Alkyl Bromide from bulk water hydrolysis.

References
  • Williamson Ether Synthesis Mechanism & Side Reactions. Chemistry LibreTexts. (2025).[2][3] "18.2: Preparing Ethers." [Link]

  • Phase Transfer Catalysis Fundamentals. Dalal Institute. "Phase Transfer Catalysis: Mechanism and Applications."[4] [Link]

  • Silver Oxide Mediated Synthesis. Journal of the American Chemical Society. "Silver(I) Oxide Mediated Highly Selective Monotosylation... Application to Synthesis of Cyclic Ethers." [Link]

  • Troubleshooting SN2 vs Elimination. Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Limitations." [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of C10H12BrNO3

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling of C10H12BrNO3 (bk-2C-B): Fragmentation Dynamics and Isomeric Differentiation

Executive Summary

The molecular formula C10H12BrNO3 most prominently corresponds to bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone), a beta-keto analogue of the phenethylamine 2C-B. As a New Psychoactive Substance (NPS), its reliable identification is critical due to its structural similarity to scheduled precursors and isomers.

This guide provides a definitive comparison of the mass spectrometric behavior of C10H12BrNO3 against its closest structural relative, 2C-B (C10H14BrNO2). We focus on the fragmentation mechanics that distinguish the beta-ketone moiety from the standard phenethylamine backbone, providing a self-validating protocol for forensic confirmation.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum, one must first understand the structural "weak points" introduced by the beta-ketone group.

Featurebk-2C-B (Target) 2C-B (Comparator) Impact on MS
Formula C10H12BrNO3C10H14BrNO2Mass shift of +14 Da (O vs H2)
Core Structure Beta-keto phenethylamine (Cathinone)PhenethylamineKetone triggers

-cleavage adjacent to carbonyl.
DBE 5.5 (Benzene + C=O)5 (Benzene)Higher unsaturation stabilizes the acylium ion.
Isotopic Pattern

Br /

Br (1:1)

Br /

Br (1:1)
Critical: All Br-containing fragments appear as doublets separated by 2 Da.
The Mechanistic Divergence
  • 2C-B: Undergoes

    
    -cleavage to yield a dominant iminium ion (
    
    
    
    30) and a tropylium-like species.
  • bk-2C-B: The carbonyl group directs fragmentation. The primary cleavage occurs between the

    
    -carbon and the carbonyl carbon. This yields a resonance-stabilized acylium ion  (the aromatic portion) and an iminium ion (the amine portion).
    

Comparative Fragmentation Analysis (GC-MS EI)

The following data compares the Electron Ionization (70 eV) patterns. The presence of the bromine atom provides a unique "checksum" for valid peaks: any peak retaining the bromine must appear as a doublet of equal intensity (M and M+2).

Table 1: Diagnostic Ion Profiling
Ion Identitybk-2C-B (C10H12BrNO3) 2C-B (C10H14BrNO2) Differentiation Logic
Molecular Ion (M+) 273 / 275 (Weak/Absent)259 / 261 (Distinct)bk-2C-B is thermally unstable; M+ is often missing without derivatization.
Base Peak 30 (

)
30 (

)
Both produce the same low-mass amine fragment; nondiagnostic on its own.
Acylium Ion 243 / 245 (High Intensity)AbsentPRIMARY DIAGNOSTIC. Represents

. Specific to beta-ketones.
Aryl Cation 215 / 217 215 / 217 Formed by loss of CO from 243 (bk-2C-B) or direct loss of amine chain (2C-B).
Demethylated 200 / 202 199 / 201 Loss of methyl radical (-15).
The "Thermal Degradation" Trap

Researchers must note that bk-2C-B, like many cathinones, can degrade in a hot GC injector port to form an oxidative artifact or undergo dimerization.

  • Observation: If peaks at

    
     243/245 are observed without a clear M+, it confirms the acylium core but suggests thermal stress.
    
  • Solution: Derivatization (see Protocol) is required to observe the intact molecular skeleton.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavages for C10H12BrNO3 under Electron Ionization.

G Parent bk-2C-B (Parent) [C10H12BrNO3]+ m/z 273/275 AlphaCleavage α-Cleavage Parent->AlphaCleavage Imine Iminium Ion [CH2=NH2]+ m/z 30 AlphaCleavage->Imine Charge retention on amine Acylium Acylium Ion [Ar-C=O]+ m/z 243/245 (Diagnostic) AlphaCleavage->Acylium Charge retention on aromatic ring Aryl Aryl Cation [Ar]+ m/z 215/217 Acylium->Aryl Inductive Cleavage CO_Loss - CO (28 Da) Phenyl Dimethoxyphenyl Cation m/z 136 Aryl->Phenyl Radical Loss Br_Loss - Br (79/81 Da)

Figure 1: EI-MS Fragmentation pathway of bk-2C-B. The competition between the formation of the iminium ion (m/z 30) and the acylium ion (m/z 243/245) is the defining characteristic.

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity, use this self-validating workflow. This protocol distinguishes C10H12BrNO3 from isobaric interferences.

Method A: GC-MS (Derivatization Required)

Rationale: Underivatized bk-2C-B yields poor M+ intensity. Acetylation or Trifluoroacetylation stabilizes the amine, preventing thermal degradation and shifting the mass to a unique region.

  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL ethyl acetate.

    • Add 50

      
      L Trifluoroacetic Anhydride (TFAA) .
      
    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under nitrogen; reconstitute in 100

      
      L ethyl acetate.
      
  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25

      
      m).
      
    • Inlet: 250°C, Split 20:1.

    • Ramp: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 10 min).
  • Data Interpretation (TFA-Derivative):

    • New Target M+:

      
      .
      
    • Verification: Look for the doublet at

      
       369/371.
      
    • Base Peak: The base peak often shifts to the derivatized amine fragment (

      
       126 for TFA-amine), removing ambiguity with non-keto analogs.
      
Method B: LC-QTOF-MS (High Resolution)

Rationale: For biological matrices or when thermal stability is a concern.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Diagnostic Transition (MS/MS):

    • Precursor:

      
       (
      
      
      
      Br) and
      
      
      (
      
      
      Br).
    • Product Ion 1:

      
       (Loss of 
      
      
      
      , characteristic of keto-amines).
    • Product Ion 2:

      
       (Loss of 
      
      
      
      , formation of acylium).

References

  • Frison, G., et al. (2015).[1] "Characterization of the designer drug bk-2C-B by gas chromatography/mass spectrometry...". Rapid Communications in Mass Spectrometry. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Version 3.11". Link

  • Cayman Chemical. (2024). "bk-2C-B (Hydrochloride) Product Insert & Spectral Data". Link

  • Blanckaert, P., et al. (2018). "Identification of pyrolysis products of bk-2C-B". Drug Testing and Analysis. Link

Sources

TLC visualization methods for nitrophenoxybutyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to TLC Visualization of 4-(4-Nitrophenoxy)butyl Bromide

As a Senior Application Scientist, the ability to rapidly and accurately monitor chemical reactions is paramount. Thin-Layer Chromatography (TLC) remains an indispensable tool in the synthetic chemist's arsenal for its simplicity and speed. However, the true power of TLC is only unlocked through effective visualization. For a compound like 4-(4-nitrophenoxy)butyl bromide, which possesses several key functional groups, selecting the appropriate visualization method is a critical decision that impacts reaction monitoring, impurity profiling, and purification strategies.

This guide provides an in-depth comparison of three distinct TLC visualization methodologies for 4-(4-nitrophenoxy)butyl bromide, moving from a non-destructive physical method to a general oxidative chemical stain, and culminating in a highly specific, function-targeted chemical transformation. The causality behind each choice is explained to provide a framework for logical method selection in your own research.

The Analyte: 4-(4-Nitrophenoxy)butyl Bromide

Understanding the structure of our analyte is key to selecting appropriate visualization techniques.

  • Aromatic Nitro Group: The conjugated nitrophenyl system is a strong chromophore, making it active under Ultraviolet (UV) light. This group is also chemically unique and can be targeted for specific derivatization.

  • Ether Linkage: The ether functional group can be susceptible to oxidation under harsh conditions.

  • Alkyl Bromide: This functional group is generally inert to most common TLC stains.[1]

Method 1: Ultraviolet (UV) Light - The Non-Destructive First Pass

The most common and straightforward initial visualization technique is exposure to UV light. This method leverages the inherent spectroscopic properties of the analyte.

Principle of Detection

Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[1] Molecules containing sufficient conjugation, such as the nitrophenyl moiety in our analyte, absorb this UV radiation. Consequently, they prevent the indicator below them from fluorescing, appearing as dark spots against the glowing green background.[2] This phenomenon is known as fluorescence quenching.

Experimental Protocol
  • After developing the TLC plate and allowing the eluent to fully evaporate, place it under a short-wave (254 nm) UV lamp.

  • Observe the plate for dark spots against the fluorescent green background.

  • With a pencil, lightly circle any visible spots, as they will disappear once the UV light is removed.[1]

Expertise & Insights

This should always be the first method employed. Its non-destructive nature is its greatest asset, allowing the same plate to be subsequently stained by a chemical method for orthogonal confirmation.[2] It provides immediate feedback on the success of the separation and the relative positions of UV-active compounds. However, a lack of a spot under UV light does not confirm the absence of a compound; it only confirms the absence of a UV-active one.

Method 2: Potassium Permanganate Stain - The General Oxidative Approach

When a destructive, but more universal, visualization is required, or to visualize UV-inactive impurities, an oxidative stain is a robust choice. Potassium permanganate (KMnO₄) is an excellent option.

Principle of Detection

Potassium permanganate is a strong oxidizing agent with a characteristic deep purple color.[1] It reacts with a wide range of organic functional groups that are susceptible to oxidation, such as alcohols, alkenes, alkynes, and aldehydes. In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂). This results in the appearance of a yellow or brown spot on a pink or purple background, indicating the presence of an oxidizable compound.[3] For our analyte, the ether linkage and the alkyl chain are potential sites for oxidation.

Experimental Protocol
  • Stain Preparation: Prepare the staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4] Store in a wide-mouth jar.

  • Staining: After UV visualization, grasp the TLC plate with forceps and quickly dip it into the permanganate solution.

  • Development: Remove the plate, let the excess stain drip off for a few seconds, and wipe the back with a paper towel.[1]

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-to-brown spots against the purple background. Avoid overheating, which can cause the background to darken and obscure the spots.

Expertise & Insights

The choice of permanganate stain is a logical next step after UV. It acts as a general screen for organic compounds. If you observe spots with KMnO₄ that were not visible under UV, it indicates the presence of non-conjugated impurities or degradation products. The basic conditions of this stain preparation help to stabilize the reagent and can facilitate certain oxidation reactions. This method is destructive and irreversible.

Method 3: Nitro Group-Specific Staining - The Confirmatory Chemical Test

For absolute confirmation that a separated spot is indeed the desired nitro-containing compound, a specific chemical test is the most authoritative method. This protocol transforms the nitro group into a brightly colored azo dye directly on the TLC plate.

Principle of Detection

This is a multi-step chemical sequence that provides exceptional specificity.

  • Reduction: The aromatic nitro group is first reduced to a primary aromatic amine using a mild reducing agent, typically stannous chloride (SnCl₂) in acidic conditions.[5][6]

  • Diazotization: The newly formed primary amine is then reacted with nitrous acid (generated in situ from sodium nitrite and acid) to form a diazonium salt.[5]

  • Coupling: Finally, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound, such as β-naphthol, in a basic solution to form a stable and intensely colored azo dye.[5][6] The appearance of a vibrant orange or red spot is a positive identification of a compound that was originally a nitroaromatic.

Experimental Protocol
  • Plate Preparation: After development, ensure the TLC plate is completely dry.

  • Step A: Reduction: Lightly spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 5-10 minutes. Allow it to cool completely.[5]

  • Step B: Diazotization: Evenly spray the cooled plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

  • Step C: Coupling: Immediately after diazotization, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[5] Orange-to-red spots will appear instantly where nitro groups were originally present.

Expertise & Insights

This method serves as a self-validating system. A positive result is not based on a general physical property but on a specific sequence of chemical reactions targeting the unique functionality of your analyte. It is invaluable for distinguishing the desired product from other UV-active or oxidizable byproducts that lack a nitro group. While more labor-intensive, its trustworthiness and specificity are unparalleled for this class of compounds.

Comparison of Visualization Methods

FeatureUV Light (254 nm)Potassium Permanganate (KMnO₄) StainNitro Group-Specific Stain
Principle Fluorescence Quenching[2]Oxidation of Analyte[1]Chemical Derivatization (Reduction, Diazotization, Coupling)[5]
Specificity Low (any UV-active compound)Low (any oxidizable compound)High (specific for reducible nitro groups)
Sensitivity ModerateHighVery High
Ease of Use Very EasyEasyModerate (multi-step)
Cost Low (requires UV lamp)LowLow-to-Moderate (multiple reagents)
Destructive? NoYesYes

Visual Workflow Diagrams

A well-defined workflow ensures reproducibility and clarity in any analytical procedure.

General TLC Workflow

cluster_prep Plate Preparation cluster_dev Development cluster_viz Visualization prep_plate Prepare TLC Plate spot_plate Spot Analyte(s) prep_plate->spot_plate dev_chamber Place in Developing Chamber spot_plate->dev_chamber run_tlc Elute with Mobile Phase dev_chamber->run_tlc dry_plate Dry Plate run_tlc->dry_plate uv_viz UV Visualization (254 nm) dry_plate->uv_viz chem_stain Chemical Staining uv_viz->chem_stain Optional Next Step cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Coupling start Developed & Dried TLC Plate spray_sncl2 Spray with SnCl₂/HCl start->spray_sncl2 heat_100c Heat at 100°C spray_sncl2->heat_100c cool_rt Cool to Room Temp heat_100c->cool_rt spray_nano2 Spray with NaNO₂ cool_rt->spray_nano2 spray_naphthol Spray with β-Naphthol/NaOH spray_nano2->spray_naphthol end Observe Orange/Red Spots spray_naphthol->end

Caption: Multi-step workflow for the specific visualization of nitro compounds.

References

Sources

Carbon-13 NMR spectrum analysis of bromobutoxy side chains

Technical Guide: NMR Analysis of Bromobutoxy Side Chains

Executive Summary

The 4-bromobutoxy moiety (

However, unambiguous characterization of this side chain is frequently complicated by signal overlap in the aliphatic region (20–40 ppm). This guide provides a definitive comparative analysis of the bromobutoxy spectrum against its chloro- and iodo-analogs, grounded in the Heavy Atom Effect . It details a self-validating acquisition protocol to ensure data integrity in high-stakes synthesis.

Theoretical Framework: The Heavy Atom Effect

To accurately assign the bromobutoxy chain, one must understand why it defies standard electronegativity trends. Typically, electron-withdrawing groups (EWGs) deshield nuclei, moving peaks downfield (higher ppm). However, heavy halogens introduce the Heavy Atom Effect on Shielding (HAES) .

  • Mechanism: Large electron clouds (Br, I) facilitate spin-orbit coupling, which introduces a shielding contribution that opposes the inductive deshielding.

  • The Trend:

    • Chlorine (Cl): Inductive effect dominates

      
       Significant Deshielding (
      
      
      45 ppm).
    • Bromine (Br): Inductive and Shielding effects compete

      
       Intermediate Shift (
      
      
      33 ppm).
    • Iodine (I): Shielding effect dominates

      
       Extreme Upfield Shift (
      
      
      7 ppm).
Comparative Analysis: Br vs. Cl vs. I

The following data compares the


Table 1: Chemical Shift Fingerprints (

, 100 MHz)
Carbon PositionLabelBromobutoxy (-Br) Chlorobutoxy (-Cl)Iodobutoxy (-I)

-Carbon
(

)

67.5 ± 1.0 ppm 67.5 ± 1.0 ppm67.2 ± 1.0 ppm

-Carbon
(

)

27.8 ± 0.5 ppm 26.5 ± 0.5 ppm30.2 ± 0.5 ppm

-Carbon
(

)

29.5 ± 0.5 ppm 29.3 ± 0.5 ppm30.0 ± 0.5 ppm

-Carbon
(

)

33.6 ± 0.5 ppm 44.8 ± 0.5 ppm 6.8 ± 0.5 ppm
Performance Comparison
  • Resolution (Winner: Iodide): The iodobutoxy group is the easiest to identify because the

    
     peak at ~7 ppm is in a "silent" region of the spectrum, far from other aliphatic signals.
    
  • Stability (Winner: Chloride): Chlorides are highly stable but the

    
     peak at ~45 ppm often overlaps with 
    
    
    -amino carbons or methoxy groups, complicating analysis.
  • The Bromide Advantage: The bromobutoxy

    
     signal at ~33.6 ppm is distinct enough to avoid the "methylene envelope" (20-30 ppm) but does not suffer from the photolytic instability of iodides.
    
Experimental Protocol: Self-Validating Workflow

This protocol is designed to prevent false positives caused by hydrolysis (conversion to alcohol) or solvent impurities.

Reagents & Setup
  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v). Note: Avoid DMSO-d6 for alkyl halides if possible, as 
    
    
    reactions can occur over long acquisition times.
  • Internal Standard: Tetramethylsilane (TMS) is mandatory for accurate referencing of the

    
     position.
    
Step-by-Step Methodology
  • Sample Prep: Dissolve 20–30 mg of the bromobutoxy derivative in 0.6 mL

    
    . Filter through a glass wool plug to remove inorganic salts (KBr/NaBr) which cause line broadening.
    
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled).

    • Relaxation Delay (

      
      ): 2.0 seconds . Critical: The terminal 
      
      
      has a shorter
      
      
      than quaternary carbons, but sufficient
      
      
      ensures quantitative reliability relative to the ether
      
      
      .
    • Scans: Minimum 256 (for S/N > 50:1).

  • Validation Check (The "0-70-33" Rule):

    • Check 0.0 ppm (TMS).[1][2]

    • Check ~77.0 ppm (Solvent Triplet).[1]

    • Pass Criteria: If a peak appears at ~62 ppm, STOP . This indicates hydrolysis to the alcohol (

      
      ). The Bromide MUST be at ~33-34 ppm.[3]
      
Visualization & Logic Flows
Diagram 1: Analytical Workflow for Side Chain Verification

This workflow outlines the decision process for confirming the synthesis of the bromobutoxy linker.

BromobutoxyWorkflowStartCrude Product(Bromobutoxy Linker)SolventDissolve in CDCl3(Filter Salts)Start->SolventAcquireAcquire 13C{1H}(256 Scans)Solvent->AcquireCheckOHPeak at ~62 ppm?Acquire->CheckOHHydrolysisFAIL: Hydrolysis(Alcohol formed)CheckOH->HydrolysisYesCheckBrPeak at ~33.6 ppm?CheckOH->CheckBrNoSuccessPASS: BromideConfirmedCheckBr->SuccessYesCheckClPeak at ~45 ppm?CheckBr->CheckClNoChlorideFAIL: ChlorideContaminationCheckCl->ChlorideYes

Caption: Logical workflow for validating bromobutoxy synthesis via

Diagram 2: Chemical Shift Logic (Halogen Impact)

Visualizing the Heavy Atom Effect to distinguish the terminal carbon (

ShiftLogicScale13C Chemical Shift Scale (ppm)IodoIodobutoxy (-I)~7 ppm(Heavy Atom Shielding)BromoBromobutoxy (-Br)~33.6 ppm(Balanced Effect)ChloroChlorobutoxy (-Cl)~44.8 ppm(Inductive Deshielding)EtherEther Linkage (-O-CH2)~67.5 ppm(Strong Deshielding)

Caption: Relative positioning of the terminal methylene carbon (

Troubleshooting & Artifacts
ObservationDiagnosisCorrective Action
Peak at 62.5 ppm Hydrolysis to AlcoholThe alkyl bromide has hydrolyzed. Dry your solvents and reagents. Repeat synthesis.
Broadening of 33 ppm peak Incomplete relaxation or paramagnetic impuritiesIncrease

to 5s. Filter sample to remove inorganic salts/metal catalysts.
Triplet at 33 ppm Coupling to DeuteriumRare in

. Likely you are using

or similar. Check solvent lock parameters.
Extra peak at 26 ppm THF ContaminationTHF has peaks at 67.6 and 25.6 ppm. The 67.6 overlaps with your ether

. Dry under high vacuum >4h.
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Authoritative source on the Heavy Atom Effect).

  • Doc Brown's Chemistry. (2025). 13C NMR spectrum of 1-bromobutane. (Comparative spectra for alkyl halides).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. (Database of chemical shifts including heavy atom trends).

Structural Determinants and Comparative Crystallography of 4-Nitrophenoxyalkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 4-nitrophenoxyalkyl bromides , a critical class of bifunctional linkers used in the synthesis of liquid crystals, non-linear optical (NLO) materials, and pharmaceutical intermediates.

Unlike standard alkyl halides, these compounds possess a rigid nitroaromatic core coupled with a flexible alkyl bromide tail . This unique architecture drives specific crystallographic packing behaviors—most notably the odd-even effect —and offers distinct reactivity profiles compared to their chlorinated analogs. This document compares these structural determinants to aid researchers in selecting the optimal linker length and halogen type for their specific applications.

Synthesis and Crystallization Protocol

To ensure high-fidelity crystal data, purity is paramount. The following protocol outlines the synthesis of 1-(2-bromoethoxy)-4-nitrobenzene (and its homologs) via Williamson ether synthesis, followed by crystal growth.

Experimental Workflow
  • Reagents: 4-Nitrophenol (1 eq),

    
    -Dibromoalkane (3-5 eq to prevent dimerization), Potassium Carbonate (
    
    
    
    , 2 eq).
  • Solvent: Acetone or Acetonitrile (Reflux).

  • Procedure:

    • Dissolve 4-nitrophenol in solvent with

      
      . Stir at reflux for 30 min to form the phenoxide.
      
    • Add dibromoalkane dropwise.

    • Reflux for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter inorganic salts; evaporate solvent.

  • Purification: Recrystallization from Ethanol/Water (ratio dependent on chain length).

  • Crystal Growth: Slow evaporation of a saturated solution in Acetone/Ethanol (1:1) at room temperature.

Workflow Visualization

SynthesisWorkflow Start 4-Nitrophenol + K2CO3 Inter Phenoxide Intermediate Start->Inter Deprotonation React Add Excess Dibromoalkane Inter->React SN2 Attack Reflux Reflux (12-24h) React->Reflux Purify Recrystallization (EtOH/H2O) Reflux->Purify Workup Crystal Slow Evaporation (Single Crystals) Purify->Crystal

Figure 1: Synthetic pathway and crystallization workflow for 4-nitrophenoxyalkyl bromides.

Comparative Crystallographic Analysis[1][2]

The utility of these linkers depends heavily on their solid-state properties. We compare the structural trends based on Alkyl Chain Length and Halogen Substitution .

A. The Odd-Even Effect (Chain Length)

A defining feature of 4-nitrophenoxyalkyl bromides is the oscillation in melting points and packing densities as the alkyl chain length (


) increases.
  • Even Chains (

    
    ): 
    
    • Packing: The terminal C-Br bond typically extends anti to the phenoxy group, allowing for efficient head-to-tail packing.

    • Result: Higher melting points and higher crystal density.[1]

  • Odd Chains (

    
    ): 
    
    • Packing: The terminal C-Br bond is often forced into a gauche or tilted orientation relative to the ring to relieve strain, disrupting the packing symmetry.

    • Result: Lower melting points and lower packing efficiency.

B. Halogen Substitution: Bromide vs. Chloride

Researchers often choose between bromo- and chloro- linkers. While structurally similar, their crystallographic and reactive properties differ significantly.

Feature4-Nitrophenoxyalkyl Bromide 4-Nitrophenoxyalkyl Chloride Impact on Application
Bond Length (C-X) ~1.94 Å~1.77 ÅBromides have a larger "footprint" in the crystal lattice.
Leaving Group Ability Excellent (

HBr = -9)
Moderate (

HCl = -7)
Bromides react ~50-100x faster in

substitutions.
Intermolecular Forces Stronger Halogen Bonding (Br[2][3]···O)Weaker Halogen BondingBr analogs often form more stable supramolecular networks.
Melting Point Generally HigherGenerally LowerBromides crystallize more readily, aiding purification.

Structural Data Presentation

The following data summarizes the key physical and structural parameters for the most common derivative, 1-(2-bromoethoxy)-4-nitrobenzene (


), compared to the propyl homolog (

).
Table 1: Comparative Physicochemical Data
ParameterEthyl Derivative (

)
Propyl Derivative (

)
Trend / Note
Formula


Homologous series increment (

).
Molecular Weight 246.06 g/mol 260.09 g/mol
Melting Point 62–65 °C [1]50–52 °C (Predicted*)Odd-Even effect typically lowers MP for n=3.
Crystal Habit Yellow Prisms/NeedlesYellow PlateletsMorphology depends on solvent.
Dipole Moment High (~4-5 D)High (~4-5 D)Driven by the Nitro (

) group.
Reactivity (

)
1.0 (Reference)~0.95Longer chain slightly retards

via steric freedom.

*Note: Exact MP for n=3 varies by purity; the lower value relative to n=2 is characteristic of the odd-even effect in alkoxy nitrobenzenes.

Structure-Property Logic Visualization

StructureProperty Chain Alkyl Chain Length (n) Parity Parity (Odd vs Even) Chain->Parity Packing Crystal Packing Efficiency (Head-to-Tail vs Tilted) Parity->Packing Determines Torsion Property Melting Point & Density Packing->Property Direct Correlation Interactions Intermolecular Forces (NO2...Br Dipole Stacking) Interactions->Packing Stabilizes Interactions->Property

Figure 2: Causal relationship between chain parity, crystal packing, and observable physical properties.

Technical Insights for Researchers

Why use the Bromide over the Chloride?

While chlorides are cheaper, the Bromide is the superior choice for drug development workflows involving further functionalization (e.g., attaching the linker to an amine or thiol).

  • Crystallography: The larger Van der Waals radius of Bromine (1.85 Å) vs Chlorine (1.75 Å) often facilitates better crystallization via halogen bonding (

    
    ), making isolation of the intermediate easier [2].
    
  • Kinetics: In

    
     reactions, the C-Br bond is weaker (approx. 276 kJ/mol) than the C-Cl bond (338 kJ/mol), allowing for milder reaction conditions that preserve sensitive functional groups on the 4-nitrophenoxy core.
    
Validation of Structure

When synthesizing these compounds, rely on 1H NMR to validate the integral ratio between the aromatic protons (AA'BB' system, ~8.2 and 7.0 ppm) and the alkyl triplet protons. In the crystal structure, look for the characteristic


-

stacking
distance of ~3.4 Å between the nitro-substituted rings, which is the primary stabilizing force for these planar systems [3].

References

  • PubChem. (2025).[4] 1-(2-Bromoethoxy)-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link]

  • Giese, M., et al. (2014). Liquid Crystalline Properties of 4-Alkoxy-4'-nitro-biphenyls. (General reference for Odd-Even effects in alkoxy-nitro systems).

Sources

×

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Feasible Synthetic Routes

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1-(4-Bromobutoxy)-4-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.